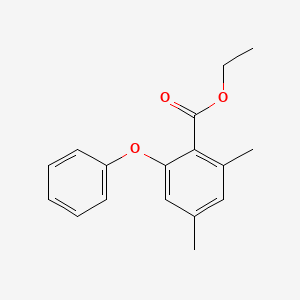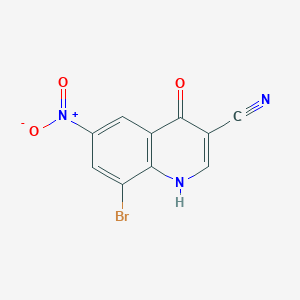![molecular formula C26H30N2O2 B12617324 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine CAS No. 918480-14-5](/img/structure/B12617324.png)
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy and phenoxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzyl chloride, which is then reacted with piperazine to form 1-{[4-(benzyloxy)phenyl]methyl}piperazine. This intermediate is further reacted with 2-phenoxyethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxyethyl group can be reduced to form phenylethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Phenoxyethyl group reduction yields phenylethyl derivatives.
Substitution: Substitution reactions yield various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets. The benzyloxy and phenoxyethyl groups can interact with various receptors or enzymes, modulating their activity. This compound may also influence cellular pathways by altering signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-(Benzyloxy)phenylmethyl}piperazine: Similar structure but with a phenyl group instead of a phenoxyethyl group.
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-methoxyethyl)piperazine: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
Uniqueness
1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine is unique due to the presence of both benzyloxy and phenoxyethyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918480-14-5 |
|---|---|
Molekularformel |
C26H30N2O2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-(2-phenoxyethyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O2/c1-3-7-24(8-4-1)22-30-26-13-11-23(12-14-26)21-28-17-15-27(16-18-28)19-20-29-25-9-5-2-6-10-25/h1-14H,15-22H2 |
InChI-Schlüssel |
AKCQBNAVHAAYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)


![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)
![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)


![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one](/img/structure/B12617308.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)

